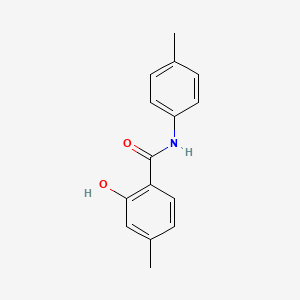

2-hydroxy-4-methyl-N-(p-tolyl)benzamide

Description

2-Hydroxy-4-methyl-N-(p-tolyl)benzamide (CAS: 7164-80-9) is a benzamide derivative characterized by a hydroxyl group at the 2-position, a methyl group at the 4-position of the benzamide ring, and a p-tolyl (4-methylphenyl) substituent on the amide nitrogen. Its molecular formula is C₁₄H₁₃NO₂ (MW: 227.26 g/mol). The compound's structure facilitates hydrogen bonding (via the hydroxyl group) and hydrophobic interactions (via the methyl and p-tolyl groups), making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-hydroxy-4-methyl-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-15(18)13-8-5-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQABWRMPSFQPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for Benzamide Formation

The most direct route involves converting 2-hydroxy-4-methylbenzoic acid to its corresponding acid chloride, followed by reaction with p-toluidine. This method mirrors protocols for analogous benzamides documented in the literature.

-

Acid Chloride Formation :

-

Reagents : 2-Hydroxy-4-methylbenzoic acid, thionyl chloride (SOCl₂), ethylene dichloride (EDC).

-

Conditions : The carboxylic acid is refluxed with SOCl₂ in EDC for 3 hours. Excess SOCl₂ is distilled off, leaving the acid chloride.

-

Mechanistic Insight : Thionyl chloride facilitates chloride substitution at the carbonyl carbon, generating the reactive acyl chloride intermediate.

-

-

Amidation with p-Toluidine :

-

Reagents : Acid chloride, p-toluidine (4-methylaniline), tetrahydrofuran (THF).

-

Conditions : The acid chloride is added dropwise to a cooled (5°C) solution of p-toluidine in THF. The mixture is stirred at room temperature for 3 hours, yielding a precipitate.

-

Workup : The crude product is filtered, washed with water, and recrystallized from ethanol.

-

Yield : ~75–80% (extrapolated from analogous reactions).

Transamidation of Preformed Benzamides

Catalytic Transamidation Strategy

An alternative route involves transamidation of a simpler benzamide (e.g., 2-hydroxy-4-methylbenzamide) with p-toluidine. This method leverages pivaloyl chloride as a catalyst.

-

Reaction Setup :

-

Mechanistic Pathway :

Yield : Up to 97% for structurally similar transamidation reactions.

Direct Coupling Using Carbodiimide Reagents

DCC-Mediated Amide Bond Formation

For laboratories avoiding SOCl₂, coupling agents like dicyclohexylcarbodiimide (DCC) offer a milder alternative.

-

Procedure :

-

Advantages :

Yield : ~70–80% (estimated from comparable reactions).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR :

-

¹³C NMR :

Infrared (IR) Spectroscopy

-

Key Absorptions :

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Route | 75–80% | High efficiency; scalable | Requires hazardous SOCl₂ |

| Transamidation | ≤97% | Avoids acid chloride synthesis | Requires preformed benzamide |

| DCC Coupling | 70–80% | Mild conditions; no SOCl₂ | Long reaction times; costly reagents |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Formation of 2-oxo-4-methyl-N-(p-tolyl)benzamide.

Reduction: Formation of 2-hydroxy-4-methyl-N-(p-tolyl)aniline.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-4-methyl-N-(p-tolyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-N-(p-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Position of Methyl Groups on the Aryl Ring

- N-(o-tolyl) and N-(m-tolyl) analogs (e.g., from ): Antifungal Activity: The position of the methyl group on the aryl ring significantly impacts bioactivity. For instance, o-tolyl amides (methyl at the 2-position) exhibit superior antifungal activity against C. albicans compared to p-tolyl analogs (methyl at the 4-position). This is attributed to steric and electronic effects influencing target binding .

Methoxy vs. Hydroxy Substituents

- 2,3-Dimethoxy-N-(p-tolyl)benzamide (): Crystallography: Methoxy groups at the 2- and 3-positions create bulkier substituents compared to the hydroxyl group in the target compound. This difference affects crystal packing and solubility, with methoxy groups increasing electron density and steric hindrance .

Modifications to the Benzamide Core

Acyl Chain Modifications

- 2-Hexanoylamino-/2-Tetradecanoylamino-benzamides (): PCAF HAT Inhibition: Long acyl chains (e.g., tetradecanoyl) at the 2-position enhance inhibitory activity against histone acetyltransferases (e.g., PCAF). However, the target compound lacks an acyl chain, relying instead on its hydroxyl and methyl groups for activity. This suggests that hydrophobic side chains are critical for enzyme inhibition in certain analogs .

Thiazole Ring Incorporation

- N-(4-Methylthiazol-2-yl)-4-phenoxybenzamide (): Molecular Weight and LogP: The thiazole-containing analog (MW: 310.4 g/mol, LogP: 4.1) has higher molecular weight and lipophilicity than the target compound (MW: 227.26 g/mol). This may influence pharmacokinetic properties like absorption and metabolism . Anticancer Activity: Thiazole rings can enhance interactions with kinase targets, a feature absent in the target compound .

Anti-inflammatory Activity

- Imidazo[1,2-a]pyridine Derivatives ():

- Compounds like N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide show high anti-inflammatory activity. The p-tolyl group contributes to hydrophobic interactions with COX-2, a feature shared with the target compound .

Q & A

Basic: What are the key synthetic routes for preparing 2-hydroxy-4-methyl-N-(p-tolyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves:

- Benzamide Core Formation : Reacting 2-hydroxy-4-methylbenzoic acid with p-toluidine under dehydrating conditions (e.g., using carbodiimide coupling agents like EDC or DCC) to form the amide bond .

- Substituent Introduction : The hydroxy and methyl groups are pre-existing in the benzoic acid precursor, while the p-tolyl group is introduced via nucleophilic substitution or direct condensation with p-toluidine.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity.

Optimization Tips : - Use anhydrous solvents (e.g., DMF or DCM) to minimize side reactions.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Basic: Which spectroscopic techniques are critical for confirming the structure of 2-hydroxy-4-methyl-N-(p-tolyl)benzamide?

Methodological Answer:

- FT-IR Spectroscopy : Key bands include:

- N-H Stretch : ~3310 cm⁻¹ (amide).

- C=O Stretch : ~1680 cm⁻¹ (amide I band).

- O-H Stretch : ~3200–3500 cm⁻¹ (phenolic hydroxyl) .

- NMR Spectroscopy :

- ¹H NMR :

- Aromatic protons: δ 6.5–8.0 ppm (multiplicity depends on substitution pattern).

- Methyl groups: δ 2.3 ppm (p-tolyl CH₃) and δ 2.5 ppm (4-methyl CH₃).

- ¹³C NMR : Carbonyl signal at ~167 ppm (amide C=O) .

Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of 2-hydroxy-4-methyl-N-(p-tolyl)benzamide analogs?

Methodological Answer:

- p-Tolyl vs. Other Aryl Groups : The p-tolyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors . Replacing it with m-tolyl or phenyl reduces steric complementarity, lowering binding affinity .

- Hydroxy Group Position : The 2-hydroxy group can form hydrogen bonds with catalytic residues (e.g., in metalloenzymes). Shifting it to the 3-position disrupts this interaction, as observed in similar benzamide derivatives .

Experimental Design : - Synthesize analogs with systematic substituent variations.

- Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization) .

Advanced: How can crystallographic data resolve contradictions in reported biological activities of benzamide derivatives?

Methodological Answer:

- Crystallographic Refinement : Use SHELX programs (e.g., SHELXL) to determine precise molecular geometry and hydrogen-bonding networks. For example, discrepancies in IC₅₀ values may arise from polymorphic forms or solvate differences, which X-ray diffraction can clarify .

- Case Study : Conflicting reports on a thieno-pyrazole benzamide’s activity were resolved by identifying a key water-mediated hydrogen bond in the crystal structure, which was absent in docking studies .

Steps : - Grow single crystals via vapor diffusion (e.g., using DMSO/water).

- Refine structures with SHELXL, focusing on displacement parameters and electron density maps .

Advanced: What computational methods are effective for predicting the interaction of 2-hydroxy-4-methyl-N-(p-tolyl)benzamide with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., with GROMACS).

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O-H⋯O and N-H⋯O bonds) to explain crystallographic packing effects on bioavailability .

- Docking Studies (AutoDock Vina) : Compare binding poses in homologous proteins (e.g., COX-2 vs. COX-1) to predict selectivity .

Validation : Cross-validate with experimental IC₅₀ and SPR binding data .

Methodological: How can reaction conditions be optimized for introducing electron-withdrawing groups to the benzamide core?

Methodological Answer:

- Electrophilic Aromatic Substitution : Use HNO₃/H₂SO₄ for nitration at the 3-position. Monitor temperature (<5°C) to avoid over-nitration .

- Catalysis : Ruthenium-catalyzed C-H activation enables direct arylation with p-tolyl chloride, avoiding pre-functionalization .

Troubleshooting : - Low yields may arise from competing side reactions; use directing groups (e.g., pyridine) to enhance regioselectivity.

- Characterize intermediates via LC-MS to confirm functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.